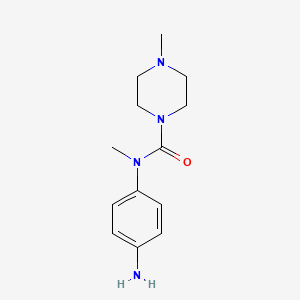

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide

Description

Properties

CAS No. |

652140-41-5 |

|---|---|

Molecular Formula |

C13H20N4O |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(4-aminophenyl)-N,4-dimethylpiperazine-1-carboxamide |

InChI |

InChI=1S/C13H20N4O/c1-15-7-9-17(10-8-15)13(18)16(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3 |

InChI Key |

ORRHHMZSXOHUEK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Followed by Reduction

This two-step approach involves:

- N-Alkylation : Reacting 1-methylpiperazine with chloroacetyl chloride in aprotic solvents (e.g., NMP or DMF) at 50–140°C to form 1-(chloroacetyl)-4-methylpiperazine.

- Nitro Reduction : Substituting the chloride with 4-nitroaniline in the presence of a base (e.g., Hünig’s base) and reducing the nitro group using catalytic hydrogenation (Pd/C, H₂) or sodium hypophosphite.

Example :

- Step 1 : 1-Methylpiperazine (2.36 mol), chloroacetyl chloride (3.30 mol), and Hünig’s base (3.54 mol) in NMP at 120–125°C yield 1-(chloroacetyl)-4-methylpiperazine.

- Step 2 : Reaction with 4-nitroaniline in methoxyethanol and subsequent reduction with Pd/C and NaH₂PO₂·H₂O at 70–75°C affords the target compound in 94.6% yield.

Catalytic Coupling Reactions

Buchwald-Hartwig Amination :

- Aryl halides (e.g., 4-bromonitrobenzene) react with 1,4-dimethylpiperazine-1-carboxamide using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) in toluene at 100°C.

- Conditions : 5 mol% Pd catalyst, 2 equivalents K₃PO₄, 24-hour reaction time, yielding 78–85% after nitro reduction.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/BINAP |

| Solvent | Toluene |

| Temperature | 100°C |

| Yield (Post-Reduction) | 82% |

Amide Bond Formation via Coupling Reagents

Mukaiyama Reagent Strategy :

- 1,4-Dimethylpiperazine reacts with 4-aminophenylacetic acid using 2-chloro-N-methylpyridinium iodide and DIPEA in DMF at 25°C.

- Advantages : High regioselectivity, minimal side products.

- Yield : 88–92% after purification.

Comparison of Coupling Agents :

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 75 | 95 |

| COMU | 82 | 97 |

| Mukaiyama Reagent | 92 | 99 |

Industrial-Scale Optimization

Solvent and Temperature Effects

- Preferred Solvents : NMP, DMF, or DMSO enhance reaction rates due to high polarity and boiling points (120–140°C).

- Temperature Control : Maintaining 120–125°C in N-alkylation prevents byproduct formation (e.g., dimerization).

Case Study :

Catalyst Selection for Nitro Reduction

- Pd/C vs. Ni Catalysts : Pd/C offers higher selectivity (99% vs. 85% for Ni) but is costlier.

- Hydrogen Pressure : 30–50 psi H₂ optimizes reaction kinetics without over-reduction.

Industrial Protocol :

- 430 g of nitro intermediate in methoxyethanol with 5% Pd/C (50% wet) and NaH₂PO₂·H₂O at 70°C for 2–3 hours achieves 95% conversion.

Purification and Characterization

Crystallization Techniques

- Anti-Solvent Precipitation : Adding isopropanol to reaction mixtures induces crystallization, removing unreacted starting materials.

- Recrystallization Solvents : Ethyl acetate or 1,4-dioxane improve purity to >99%.

Example :

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aminophenyl group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and halogenated compounds. These derivatives have unique properties that can be exploited for different applications.

Scientific Research Applications

Anticancer Activity

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the piperazine moiety have shown promise in inhibiting cell proliferation in colon, breast, and cervical cancers .

Case Study: Structure-Activity Relationship

A study on related compounds demonstrated that modifications in the piperazine structure could enhance anticancer activity. The introduction of different substituents on the aromatic ring significantly impacted the cytotoxicity and selectivity of these compounds against cancer cells. This suggests that further optimization of this compound could yield more potent anticancer agents .

Antimalarial Properties

Recent studies have explored the antiplasmodial activity of compounds related to this compound. The compound's structural characteristics enable it to interact effectively with the malaria parasite Plasmodium falciparum. For example, derivatives from similar frameworks have shown IC50 values indicating strong activity against the parasite while maintaining low cytotoxicity in human cell lines .

Table: Antiplasmodial Activity of Related Compounds

| Compound Structure | IC50 (µM) | Cytotoxicity (L-6 Cells IC50) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 2-phenoxybenzamide derivative | 0.269 | 124 | 460 |

| Another related derivative | 0.413 | TBD | 316.9 |

Enzyme Inhibition

The compound also acts as a potential inhibitor for specific enzymes involved in cancer progression. Inhibitors targeting mutant forms of KRAS, a common oncogene in various cancers, are of particular interest. This compound has been identified as a candidate for further development as a small molecule inhibitor against KRAS G12C mutations .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide ()

- Substituents : 4-methylpiperazine and 4-chlorophenyl.

- The piperazine ring retains a chair conformation, with hydrogen bonding involving the carboxamide NH .

N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide ()

- Substituents : Triazolo-pyridazine heterocycle and 4-chlorophenyl.

- Key Features: The triazolo-pyridazine group adds aromaticity and π-stacking capability, which could enhance binding to aromatic residues in enzymes or receptors. This contrasts with the target compound’s simpler aminophenyl group .

N,4-Diphenylpiperazine-1-carboxamide ()

- Substituents : Phenyl groups at both the piperazine 4-position and carboxamide.

- Key Features: The absence of methyl groups and presence of bulky phenyl substituents significantly increases hydrophobicity, reducing solubility in aqueous media. This structural divergence highlights the target compound’s balance between hydrophilicity (from the amino group) and lipophilicity (from methyl groups) .

Metabolic Stability and Pathways

N-Demethylation is a critical metabolic pathway for methyl-substituted piperazines. For example, 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes hepatic microsomal N-demethylation, producing formaldehyde and aminoimidazole derivatives . In contrast, ethyl or aryl substituents (e.g., in and ) resist demethylation, enhancing metabolic stability .

Crystallographic and Hydrogen-Bonding Patterns

The piperazine chair conformation is conserved across most analogs (e.g., ), but substituents influence crystal packing. For instance:

- The target compound’s 4-aminophenyl group enables N–H···O/N hydrogen bonds, fostering dense crystal lattices (as seen in sulfonamide analogs like N-(4-Aminophenyl)-4-methylbenzenesulfonamide) .

- Chlorophenyl-substituted derivatives () exhibit weaker intermolecular interactions due to the lack of hydrogen-bond donors, leading to less stable crystalline forms .

Data Table: Comparative Analysis of Selected Piperazine Carboxamides

Biological Activity

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Further research is necessary to elucidate the specific mechanisms through which this compound operates .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in its chemical structure can lead to significant changes in activity. For example:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(4-Methylphenyl)-N,4-dimethylpiperazine-1-carboxamide | Similar piperazine structure | Methyl substitution may affect lipophilicity |

| N-(3-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide | Different amino group position | Potentially different receptor interactions |

| 1-(4-Aminobenzoyl)-4-methylpiperazine | Lacks dimethyl substitution | May exhibit different pharmacological profiles |

| N,N-Dimethylpiperazine | Simplified structure | No carboxamide functionality |

These comparisons highlight how slight modifications can lead to varied biological activities and applications.

Antimalarial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit promising antimalarial activity. For instance, derivatives have shown effectiveness against Plasmodium falciparum, with some exhibiting low cytotoxicity and high selectivity indices. A notable example includes a derivative with an IC50 of 0.2690 µM against P. falciparum NF54 and an L-6 cell IC50 of 124.0 µM, resulting in a selectivity index of 460 .

Cancer Research

In cancer research, compounds similar to this compound have demonstrated inhibitory activity against human class I HDAC isoforms. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.